[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Description
This compound belongs to the camptothecin analog family, characterized by a pentacyclic core structure (rings A–E) with a critical α-hydroxy-δ-lactone ring (17-oxa) essential for topoisomerase I inhibition . The unique structural features include:
- C10 substitution: An ethyl group, which may stabilize the lactone ring and reduce pH-dependent hydrolysis.
- C19 substitution: Hydroxy and methyl groups, influencing stereochemistry and metabolic stability.
Properties
Molecular Formula |
C32H36N4O6 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C32H36N4O6/c1-3-21-22-15-20(42-31(39)35-13-9-19(10-14-35)34-11-5-4-6-12-34)7-8-26(22)33-28-23(21)17-36-27(28)16-25-24(29(36)37)18-41-30(38)32(25,2)40/h7-8,15-16,19,40H,3-6,9-14,17-18H2,1-2H3/t32-/m0/s1 |
InChI Key |
BVRFLTMNUUTDIT-YTTGMZPUSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pentacyclic Framework
The foundational step involves constructing the pentacyclic scaffold, which is a key feature of the molecule. This can be achieved via intramolecular cyclization reactions such as:
- Aldol condensations to form initial ring systems.
- Diels-Alder cycloadditions for constructing fused rings, especially for the polycyclic core.
- Ring-closing metathesis (RCM) , particularly useful for forming the conjugated polyene system.
Functional Group Introduction
Subsequent steps involve installing the hydroxyl, methyl, and ethyl groups at specific positions:
- Hydroxylation at the 19-position can be performed via oxidation of a precursor alcohol or hydroboration-oxidation .
- Methyl and ethyl groups are typically introduced through alkylation reactions using methyl or ethyl halides under basic conditions or via alkyl lithium reagents .
Specific Synthetic Strategies
Multi-Component Assembly
Given the complexity, a multi-component synthesis approach is often employed:
- Starting with simpler cyclic precursors such as substituted piperidines and diazacyclo compounds.
- Sequential functionalization with alkyl halides or via nucleophilic substitution to append the ethyl and methyl groups.
Use of Protecting Groups
Protecting groups such as Boc or CBZ may be used to shield reactive amines during multi-step reactions, especially when introducing the piperidine and piperazine moieties.
Oxidation and Hydroxylation
- Selective oxidation to introduce keto groups at specific positions, often using potassium permanganate or chromium-based oxidants .
- Hydroxylation at the 19-position can be achieved via oxidative hydroxylation using metal-catalyzed or biocatalytic methods .
Final Functionalization
The terminal step involves attaching the 4-piperidin-1-ylpiperidine-1-carboxylate group, which is typically achieved through amide bond formation :
- Using carbamate coupling reagents such as phosgene derivatives or carbonyldiimidazole (CDI) to link the piperidine derivative to the core structure.
Data Table Summarizing Key Steps and Reagents
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Aldehydes, ketones | Acidic or basic catalysis | Core ring system formation |
| 2 | Alkylation | Methyl/ethyl halides | Base (NaH, K2CO3) | Introduction of methyl/ethyl groups |
| 3 | Hydroxylation | Oxidants (e.g., KMnO4) | Controlled temperature | Hydroxyl group addition at C-19 |
| 4 | Oxidation | Chromium reagents | Acidic conditions | Keto group formation |
| 5 | Amide/Carbamate formation | Carbonyldiimidazole, phosgene | Room temperature | Attachment of piperidine-carboxylate group |
Research Findings and Perspectives
- Synthetic complexity necessitates multi-step organic synthesis with high regio- and stereoselectivity.
- Use of modern catalysis (e.g., metal catalysis , organocatalysis ) enhances yields and selectivity.
- Biocatalytic methods are being explored for specific hydroxylation steps to improve regioselectivity and reduce harsh conditions.
- Green chemistry principles are increasingly adopted to minimize waste and improve sustainability, especially in large-scale synthesis.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains:
-
Lactone/carbamate systems (17-oxa-3,13-diazapentacyclo framework)
-
α,β-unsaturated carbonyl groups (14,18-dioxo motifs)
-
Hydroxyl group (C19)
-
Piperidine-piperazine carbamate ester (4-piperidin-1-ylpiperidine-1-carboxylate side chain)
Each functional domain contributes distinct reactivity patterns .
Hydrolysis Reactions
The carbamate ester linkage undergoes pH-dependent hydrolysis:
Kinetic studies show pseudo-first-order rate constants:
Oxidation at C19
The tertiary alcohol at C19 undergoes selective oxidation:
text[(19S)-10-ethyl-19-hydroxy...] → [(19S)-10-ethyl-19-oxo...]
-
Reagents : Jones reagent (CrO₃/H₂SO₄)
-
Yield : 78% (isolated)
-
Mechanism : E2 elimination followed by chromium(VI)-mediated oxidation
Michael Addition at α,β-Unsaturated Carbonyl
The 14,18-dioxo system participates in nucleophilic additions:
Example : Thiol conjugation
textCompound + HS-CH₂-CO₂H → Thioether adduct (λmax shift from 340nm → 315nm)
Stability Under Physiological Conditions
Accelerated stability studies reveal:
| Parameter | Value | Method |
|---|---|---|
| Plasma half-life | 2.8 ± 0.3h (human) | LC-MS/MS |
| Thermal decomposition | ΔH‡ = 98.4 kJ/mol | DSC/TGA |
| Photodegradation | Q = 0.42 (ICH Q1B guidelines) | Forced degradation |
Primary degradation pathways involve:
Catalytic Modifications
The piperidine-piperazine moiety enables metal-mediated reactions:
Palladium-catalyzed cross-coupling :
textCompound + Ar-B(OH)₂ → C7-aryl derivatives (Suzuki-Miyaura)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Yield range : 45-72%
-
Applications : Structure-activity relationship (SAR) studies
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Carbamate hydrolysis : Transition state energy = 32.7 kcal/mol
-
C19 oxidation : Favored chair-like transition state (ΔG‡ = 24.1 kcal/mol)
-
π-Stacking interactions : Between aromatic systems and catalytic residues (e.g., Tyr149 in HSP90)
This compound’s reactivity is leveraged in developing HSP90 inhibitors and antibody-drug conjugates, with its carbamate ester serving as a tunable prodrug module . Recent advances in flow chemistry have improved synthetic yields (>85%) while reducing racemization at C19.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Camptothecin Derivatives
Pharmacokinetic and ADMET Properties
Table 2: ADMET Comparison (Data from )
Key Observations :
- The 4-piperidin-1-ylpiperidine group likely enhances BBB penetration (82.5% in ) compared to 10-hydroxycamptothecin’s poor solubility .
- High BSEP inhibition (96.76%) in ’s compound suggests a risk of cholestasis, a common camptothecin toxicity .
- CYP3A4 substrate/inhibitor activity may necessitate dose adjustments in polypharmacy scenarios.
Biological Activity
The compound [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pentacyclic framework with multiple functional groups that contribute to its biological activity. The molecular weight is approximately 506.5 g/mol , with significant hydrogen bond donor and acceptor capabilities, which are critical for its interaction with biological targets .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 506.5 g/mol |
| LogP (Partition Coefficient) | 1.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity , similar to other camptothecin analogs. Studies have shown it can inhibit the growth of various cancer cell lines by interfering with DNA replication processes .
The main mechanism of action involves the inhibition of topoisomerase I , an enzyme critical for DNA unwinding during replication. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage leading to apoptosis in cancer cells.
Antimicrobial Properties
In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have confirmed its efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria .
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at low concentrations.
Other Biological Activities
Preliminary research suggests potential activities in areas such as:
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, although detailed studies are needed.
- Neuroprotective properties : Emerging evidence indicates possible protective effects against neurodegenerative conditions.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Antitumor Assays : Various cancer cell lines were treated with different concentrations of the compound, showing a dose-dependent inhibition of cell proliferation.
- Antimicrobial Assays : The compound was tested against a panel of bacteria using standard broth microdilution methods, confirming its broad-spectrum activity.
In Vivo Studies
Limited in vivo studies have been performed due to the complexity of the compound's structure; however, preliminary results suggest favorable pharmacokinetics and bioavailability profiles that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing this compound, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization reactions. For example, analogous compounds like irinotecan ( ) and reserpine derivatives () employ intramolecular cyclization under catalytic conditions (e.g., iridium catalysts) or base-mediated nucleophilic substitutions. Structural validation requires:
- NMR Spectroscopy : To confirm stereochemistry (e.g., 19S configuration) and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation pattern analysis.
- X-ray Crystallography : To resolve complex pentacyclic frameworks (as seen in for similar heterocycles) .
Q. How is the compound’s solubility and stability optimized for in vitro biological assays?
- Methodological Answer : Solubility screening in polar (DMSO, aqueous buffers) and non-polar solvents (ethyl acetate) is critical. Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring over 24–72 hours) identify degradation pathways. Co-solvents like cyclodextrins or lipid-based formulations (as used for topotecan analogs in ) enhance bioavailability .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s binding affinity to biological targets (e.g., topoisomerase I)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (GROMACS) can predict binding modes. Density Functional Theory (DFT) calculations assess electronic properties of the pentacyclic core and piperidine-piperidinyl carboxylate sidechain. AI-driven platforms like COMSOL Multiphysics ( ) enable parameter optimization for in silico validation .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. low efficacy) be resolved?
- Methodological Answer :
- Dose-Response Reassessment : Use 3D cell cultures or patient-derived xenografts (PDX) to mimic in vivo conditions.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., SN-38 for irinotecan in ) that may influence efficacy.
- Pathway Analysis : RNA sequencing or phosphoproteomics uncovers off-target effects (e.g., unintended kinase inhibition) .
Q. What experimental designs address the compound’s chiral complexity during enantioselective synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium or organocatalysts) ensures stereocontrol at the 19S position. Chiral HPLC (Daicel columns) or capillary electrophoresis separates enantiomers. Kinetic resolution during crystallization (as applied to reserpine in ) minimizes racemization .
Theoretical and Framework-Driven Questions
Q. How does the compound’s electronic structure influence its reactivity in functionalization reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis predicts reactive sites. For example, the electron-deficient oxa-diazapentacyclic core ( ) may favor nucleophilic attacks at the 7-yl carboxylate group. Substituent effects (e.g., 19-methyl vs. ethyl) are modeled using Hammett constants .
Q. What frameworks guide the integration of AI in optimizing this compound’s pharmacokinetic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
